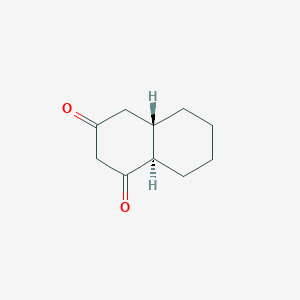
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione is a chemical compound with a unique structure that includes a hexahydronaphthalene core
Méthodes De Préparation
The synthesis of (4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. Industrial production methods may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum to achieve the desired reduction.
Analyse Des Réactions Chimiques
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenation or nitration, where halogens or nitro groups are introduced into the compound.
Applications De Recherche Scientifique
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
(4aS,8aR)-Hexahydronaphthalene-1,3(2H,4H)-dione can be compared with similar compounds such as:
- (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine
- (4R,4aS,8aR)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-2H,4H,4aH,6H,8aH-pyrano[3,2-d][1,3]dioxin-6-one
- (4aS,8aR,9aS)-3,5,8a-trimethyl-2H,4H,4aH,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
63055-15-2 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H14O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h7,9H,1-6H2/t7-,9+/m0/s1 |
Clé InChI |
QHMIKDWRCOBYRY-IONNQARKSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)CC(=O)CC2=O |
SMILES canonique |
C1CCC2C(C1)CC(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


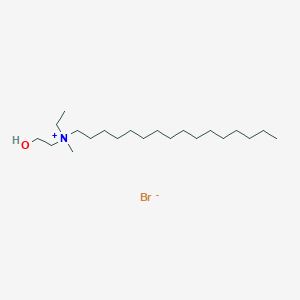
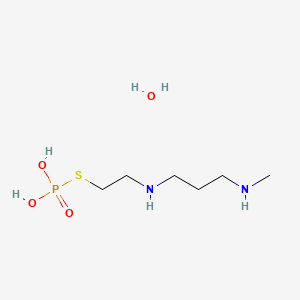

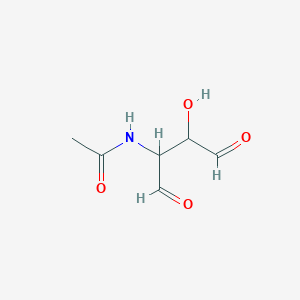
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
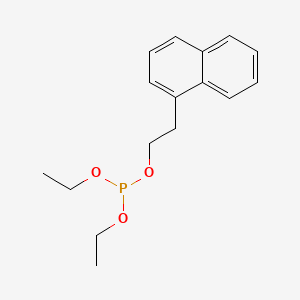
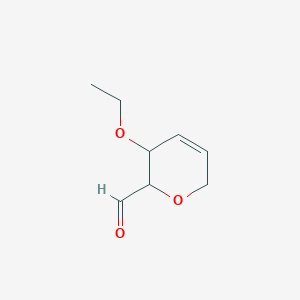
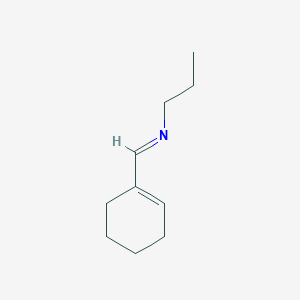
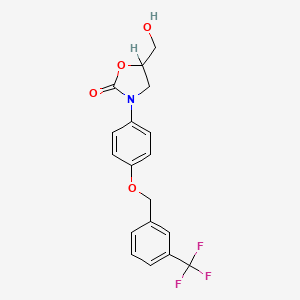
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
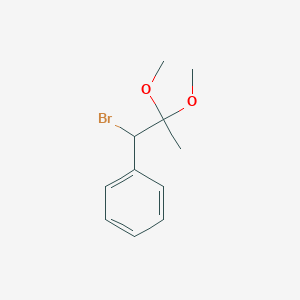

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
